molecular formula C7H5N3O2 B13017703 Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid

Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid

Cat. No.: B13017703
M. Wt: 163.13 g/mol
InChI Key: FBFQIMOHGAFGRB-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is a bicyclic heterocycle featuring a fused pyrrole and 1,2,4-triazine ring system with a bridgehead nitrogen. First synthesized in the late 1970s, this scaffold gained prominence due to its structural mimicry of purine bases and its versatility in drug design . Key derivatives, such as remdesivir (an antiviral) and brivanib alaninate (an antitumor agent), highlight its pharmaceutical relevance . Its synthesis often involves Cu(II)-catalyzed cyclizations or rearrangements of pyrrolooxadiazines, with optimized conditions (e.g., CuCl₂·2H₂O/NaOAc/DMSO at 120°C) yielding high efficiency .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H,11,12)

InChI Key

FBFQIMOHGAFGRB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis from Pyrrole Derivatives

One of the most common and efficient routes starts from pyrrole or substituted pyrrole derivatives. The key steps involve:

  • N-amination of pyrrole : Introduction of an amino group at the nitrogen of the pyrrole ring using aminating agents such as chloramine (NH2Cl) or O-(2,4-dinitrophenyl)hydroxylamine. This step forms N-aminopyrrole intermediates essential for subsequent cyclization.
  • Cyclization with formamide or formamidine acetate : Heating the N-aminopyrrole with formamide or formamidine acetate at elevated temperatures (around 165°C) induces ring closure to form the fused triazine ring, yielding the pyrrolo[2,1-f]triazine core.
  • Functional group transformations : Introduction of the carboxylic acid group at the 4-position can be achieved by starting with pyrrole-2-carbonitrile derivatives, which upon cyclization and hydrolysis yield the carboxylic acid functionality.

Example Reaction Sequence:

Step Reagents/Conditions Product/Intermediate Notes
1 Pyrrole derivative + NH2Cl, NaH N-aminopyrrole Amination step
2 N-aminopyrrole + formamide, 165°C Pyrrolo[2,1-f]triazine Cyclization
3 Hydrolysis of nitrile group (if present) Pyrrolo[2,1-f]triazine-4-carboxylic acid Acid formation

This method is scalable and has been optimized for industrial synthesis, as demonstrated by recent process chemistry reports.

Multistep Synthesis via Bromination and Protection

Another approach involves:

  • Bromination of 2-amino-4-trifluoromethylpyridine using N-bromosuccinimide (NBS) in chloroform to introduce bromine at a specific position.
  • Protection of the amino group with a pivaloyl group to prevent side reactions.
  • Lithiation using n-butyllithium followed by formylation with N,N-dimethylformamide in anhydrous tetrahydrofuran to introduce an aldehyde group.
  • Chlorination of intermediates with phosphorus oxychloride or phosphorus pentachloride to activate positions for nucleophilic substitution.
  • Reaction with morpholine or analogs to introduce amine substituents.
  • Catalytic hydrogenation (Pd/C) to reduce intermediates, followed by basic hydrolysis to yield the carboxylic acid.

Synthesis via Rearrangement of Pyrrolooxadiazines

A practical method for pyrrolo[2,1-f]triazin-4(3H)-ones involves:

  • Preparation of pyrrole-2-carboxamides from 3-chloro-1H-pyrrole-2-carboxylic acid.
  • Treatment with ammonium chloride, phase transfer catalysts, and sodium hypochlorite to form 1-aminopyrroles.
  • Coupling with amino acid derivatives followed by regioselective intramolecular cyclization using triphenylphosphine, bromine, and triethylamine in dichloromethane.
  • This cyclization yields the fused triazine ring system, which can be further converted to the carboxylic acid derivative.

This method is notable for its regioselectivity and ability to produce complex derivatives.

Transition Metal-Mediated and Other Methods

Some syntheses employ transition metal catalysts to facilitate cyclization or functional group transformations, though these are less common for the 4-carboxylic acid derivative specifically.

A recent scalable synthesis reported involves:

  • Preparation of monochloramine in methyl tert-butyl ether (MTBE) at low temperatures (-8 ± 2 °C).
  • Reaction of 2-cyanopyrrole with monochloramine to form N-amino-2-cyanopyrrole intermediate.
  • Addition of formamidine acetate and heating to 85–90 °C to induce cyclization to the pyrrolo[2,1-f]triazine core.
  • Workup involving filtration, washing, concentration, and crystallization to isolate the final product.

This process is optimized for yield, purity, and safety, suitable for large-scale production.

Method Category Starting Materials Key Reagents Conditions Advantages Limitations
Pyrrole Derivative Route Pyrrole or substituted pyrrole NH2Cl, formamide/formamidine acetate 0–165°C, basic to neutral pH Simple, scalable, high yield Requires careful control of amination
Bromination & Protection 2-Amino-4-trifluoromethylpyridine NBS, pivaloyl chloride, n-BuLi, POCl3 -78 to 150°C Allows diverse substitution Multi-step, complex
Rearrangement of Pyrrolooxadiazines Pyrrole-2-carboxamides NH4Cl, NaClO, PPh3, Br2 Room temp to reflux Regioselective, versatile Requires multiple steps
Industrial Monochloramine Method 2-Cyanopyrrole Monochloramine, formamidine acetate -8 to 90°C Scalable, safe, efficient Requires low temp control
  • The use of chloramine as an aminating agent is preferred for its efficiency and mild conditions.
  • Cyclization temperatures around 85–165°C are critical for ring closure without decomposition.
  • Protection of amino groups during intermediate steps prevents side reactions and improves yields.
  • Hydrolysis of nitrile intermediates under basic conditions reliably produces the carboxylic acid functionality.
  • Regioselective bromination and chlorination steps enable selective functionalization for further derivatization.
  • Process optimization includes solvent choice (e.g., dimethyl sulfoxide, N,N-dimethylformamide, tetrahydrofuran), temperature control, and purification techniques to maximize yield and purity.

The preparation of pyrrolo[2,1-f]triazine-4-carboxylic acid involves sophisticated synthetic strategies primarily centered on pyrrole derivatives undergoing N-amination and cyclization with formamidine derivatives. Multistep routes incorporating halogenation, protection, and rearrangement expand the synthetic toolbox for this compound. Recent advances have enabled scalable, efficient, and safe production methods suitable for pharmaceutical research and development. Continuous optimization of reaction conditions and intermediates remains a focus to improve yields and facilitate access to this important heterocyclic scaffold.

Chemical Reactions Analysis

Amidation and Coupling Reactions

The carboxylic acid group undergoes amidation to form derivatives critical for bioactive molecule synthesis.

Reaction TypeReagents/ConditionsProductYieldApplicationSource
Amide formationHATU, DIPEA, DMF, 25°C, 12 h4-Amidopyrrolotriazine derivatives75–92%Kinase inhibitor intermediates
Peptide couplingEDCI, HOBt, amine nucleophilesCarboxamide-linked analogs68–85%Antiviral prodrug development
Ugi multicomponentIsocyanides, aldehydes, aminesDiversified triazine-peptide hybrids60–78%Library synthesis for screening

Example : Reaction with 2-methoxypyridin-4-amine under HATU-mediated coupling yields 4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f] triazine-5-carbonyl]amino]cyclohexane-1-carboxylic acid, a potent IRAK4 inhibitor precursor .

Esterification

The acid group is esterified to improve membrane permeability or serve as protective intermediates.

Reaction TypeReagents/ConditionsProductYieldApplicationSource
Methyl esterSOCl₂, MeOH, reflux, 6 hMethyl pyrrolotriazine-4-carboxylate89%Prodrug synthesis
tert-Butyl esterDCC, DMAP, t-BuOH, CH₂Cl₂, 0°C→25°Ctert-Butyl-protected derivative82%Solid-phase peptide coupling

Mechanistic Insight : Sulfuryl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride intermediate, which reacts with alcohols to form esters .

Decarboxylation

Thermal or basic conditions induce decarboxylation, generating pyrrolotriazine derivatives for further functionalization.

Reaction TypeConditionsProductYieldApplicationSource
Thermal decarboxylationCuCl₂·2H₂O, DMSO, 120°C, 3 h4-H-pyrrolo[2,1-f] triazine70%Core structure for Eg5 inhibitors
Basic decarboxylationNaOH (2 M), 80°C, 2 hDeoxygenated triazine65%Intermediate for CRF1 antagonists

Note : Copper catalysts enhance regioselectivity during cyclization/decarboxylation steps .

Cyclization and Rearrangement

The triazine core participates in annulation and ring-expansion reactions.

Reaction TypeReagents/ConditionsProductYieldApplicationSource
[2+2] CycloadditionPhenyl vinyl sulfoxide, 0°C, 30 minSulfoxide-fused derivatives78%IRAK4 inhibitor synthesis
Oxidative rearrangementNaOCl, −8°C, MTBETriazinium dicyanomethylide85%Precursor for remdesivir intermediates

Example : Reaction with tetracyanoethylene oxide forms triazinium dicyanomethylide, which undergoes cycloaddition to yield 2-(methylsulfanyl)-pyrrolotriazine-7-carbonitrile .

Halogenation and Cross-Coupling

Electrophilic substitution at the triazine ring enables C–H functionalization.

Reaction TypeReagents/ConditionsProductYieldApplicationSource
BrominationNBS, CCl₄, 70°C, 12 h7-Bromo-pyrrolotriazine-4-carboxylic acid76%Suzuki coupling precursor
ChlorinationPOCl₃, DMF, 0°C→25°C, 4 h4-Chlorocarbonyl derivative81%Acyl chloride for amidation

Key Finding : Bromination at C-7 occurs with high regioselectivity due to the electron-withdrawing effect of the carboxylic acid group .

Biological Activity Correlations

Derivatives of pyrrolotriazine-4-carboxylic acid exhibit structure-activity relationships (SAR):

Derivative ModificationTarget KinaseIC₅₀ (nM)Selectivity IndexSource
4-CarboxamideEGFR (T790M/L858R)100188
4-EsterVEGFR-266>100
7-Bromo-4-carboxylic acidPI3Kα2345

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in cancer cell proliferation and survival. These compounds have shown promising results in preclinical models for various cancers, including breast and prostate cancer. For instance, one study highlighted that specific pyrrolo[2,1-f][1,2,4]triazine derivatives effectively inhibited tumor growth in xenograft models by targeting PI3K-related pathways .

1.2 Antiviral Properties

Recent investigations have revealed that pyrrolo[2,1-f][1,2,4]triazines exhibit antiviral activity against influenza viruses. A study demonstrated that certain derivatives significantly inhibited neuraminidase activity, leading to reduced viral replication in vitro. The selectivity index for these compounds was notably high, suggesting low cytotoxicity while maintaining efficacy against viral targets .

1.3 Other Biological Activities

In addition to their anticancer and antiviral properties, pyrrolo[2,1-f][1,2,4]triazines have been explored for their roles as tankyrase inhibitors and stearoyl-CoA desaturase inhibitors. These activities are linked to their potential therapeutic applications in metabolic disorders and other diseases .

Agricultural Applications

Pyrrolo[2,1-f][1,2,4]triazine derivatives have also been investigated for their herbicidal properties. Research has shown that these compounds can inhibit specific enzymes involved in plant metabolism, making them potential candidates for developing new herbicides. Their selective action could lead to reduced environmental impact compared to traditional herbicides .

Material Science

The unique structural features of pyrrolo[2,1-f][1,2,4]triazines make them suitable candidates for applications in material science. Their ability to form stable complexes with metal ions has been explored for use in sensors and catalysts. Additionally, these compounds have been studied for their potential use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Synthesis and Derivatization

The synthesis of pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid has been optimized through various methods including nucleophile-induced rearrangements and regioselective cyclizations. These synthetic approaches allow for the efficient production of diverse derivatives with tailored biological activities .

Case Studies

StudyApplicationFindings
AnticancerInhibition of PI3K pathway; effective in xenograft models
AntiviralSignificant inhibition of neuraminidase; high selectivity index
HerbicidalInhibition of plant metabolic enzymes; potential new herbicides
Material ScienceStable metal complexes; application in OLEDs

Mechanism of Action

The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[5,1-c][1,2,4]triazines (e.g., Triazavirin)

  • This impacts binding to viral polymerases and kinases .
  • Activity : Triazavirin exhibits broad antiviral activity but lacks the kinase-inhibitory versatility of pyrrolo-triazines .
  • Synthesis : Pyrazolo-triazines require brominated intermediates and distinct cyclization pathways, often leading to lower yields compared to pyrrolo-triazine routes .

Quinazolines

  • Scaffold Similarity : Quinazolines share a bicyclic nitrogen-rich structure but lack the pyrrole ring, reducing conformational flexibility.
  • Kinase Inhibition : Pyrrolo-triazines (e.g., avapritinib) demonstrate enhanced selectivity for kinases like KIT and AAK1 due to their planar geometry and substituent compatibility .
  • Metabolic Stability : Modifications to pyrrolo-triazines (e.g., 2,7-substitution) minimize reactive metabolite formation, a common issue with quinazolines .

Pyrrolo[2,3-b]pyridines

  • Bioactivity : While pyrrolo-pyridines show antitumor activity (IC₅₀ = 0.17–25.9 μM), their efficacy is narrower compared to pyrrolo-triazines, which target dual kinases (e.g., c-Met/VEGFR-2) .
  • Synthetic Complexity : Pyrrolo-pyridines rely on multi-step functionalization, whereas pyrrolo-triazines benefit from modular 1,3-dipolar cycloadditions .

Antiviral Activity

  • Pyrrolo-triazines: Derivatives like remdesivir inhibit RNA viruses (e.g., SARS-CoV-2, norovirus) by mimicking adenosine triphosphate (ATP) in viral polymerases .
  • Comparison with Purine Analogues : Unlike acyclovir (a purine analogue), pyrrolo-triazines exhibit broader-spectrum activity but require precise substituent placement (e.g., 4-Cl-phenyl at C-4 enhances potency) .
  • Toxicity : Low cytotoxicity (CC₅₀ = 106–616 μM) is observed for dimethyl 7-methyl-pyrrolo-triazines, outperforming pyrazolo-triazines in safety profiles .

Kinase Inhibition

  • PI3Kδ Selectivity : Pyrrolo-triazin-4-amines achieve IC₅₀ < 10 nM for PI3Kδ, surpassing pyrimidine-based inhibitors in isoform specificity .
  • Dual c-Met/VEGFR-2 Inhibition: Substituents at C-2 (e.g., aryl groups) and C-4 (e.g., aminocarbonyl) enable dual kinase targeting, a rare feature in related scaffolds like pyrazolo-triazines .

Optimization Challenges :

  • Pyrrolo-triazines require regioselective cyclization to avoid byproducts (e.g., pyrrolooxadiazines), addressed via NaOAc-mediated rearrangements .
Pharmacokinetic and Clinical Performance
Property Pyrrolo-triazines Quinazolines Pyrazolo-triazines
Oral Bioavailability High (F > 60%) Moderate (F = 30–50%) Low (F < 30%)
Metabolic Stability Improved via methylsulfanyl substituents CYP3A4 susceptibility High oxidation risk
Clinical Applications Antiviral, oncology Oncology, inflammation Antiviral

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Many derivatives have shown promise as anticancer agents by inhibiting key signaling pathways involved in tumor growth.
  • Kinase Inhibition : These compounds have been identified as inhibitors of various kinases including VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor), which are critical in cancer progression.
  • Antiviral Properties : Certain derivatives have demonstrated efficacy against viral infections, particularly in inhibiting neuraminidase activity related to influenza viruses.

1. Antitumor Activity

A study conducted by Hunt et al. synthesized a series of pyrrolo[2,1-f][1,2,4]triazine derivatives and evaluated their activity against cancer cell lines. Notably, compounds with IC50 values as low as 0.023 µM against VEGFR-2 were reported, indicating potent antitumor potential . The compounds were also tested on human umbilical vein endothelial cells (HUVECs) and DiFi cell lines, showcasing varied cellular responses but overall promising results in inhibiting tumor growth.

2. Kinase Inhibition

The ability of pyrrolo[2,1-f][1,2,4]triazine derivatives to inhibit kinases is particularly noteworthy. For instance:

CompoundTarget KinaseIC50 (µM)
1EGFR0.100
2VEGFR-20.066
3VEGFR-20.023

These findings illustrate the selectivity and potency of these compounds against specific kinases involved in cancer signaling pathways .

3. Antiviral Activity

Recent studies have also highlighted the antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. A notable compound exhibited a selectivity index of 188 against influenza virus strains, suggesting low cytotoxicity alongside high antiviral efficacy . The mechanism of action appears to involve the inhibition of neuraminidase, a critical enzyme for viral replication.

Case Study 1: Dual Inhibition of HER2 and EGFR

One significant compound developed by Mastalerz et al. was noted for its dual inhibitory action on HER2 and EGFR with IC50 values of 0.01 µM and 0.006 µM respectively. This compound demonstrated substantial tumor growth inhibition in xenograft models when administered both subcutaneously and orally . Such findings underscore the therapeutic potential of pyrrolo[2,1-f][1,2,4]triazine derivatives in treating aggressive cancers.

Case Study 2: PI3K Pathway Inhibition

Research has indicated that certain pyrrolo[2,1-f][1,2,4]triazine compounds can inhibit the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is often dysregulated in various cancers; thus, these compounds are being explored for their potential in developing new anticancer therapies targeting PI3K-related diseases .

Q & A

Q. Key Reaction Conditions Table

MethodCatalysts/ReagentsTemperatureYield (%)Reference
Cu(II)-catalyzedCuCl₂·2H₂O/NaOAc/DMSO120°CHigh
Oxadiazine rearrangementPOCl₃165°C>80
N-aminationLawesson’s reagentRefluxModerate

How can transition metal catalysts be optimized for synthesizing pyrrolo[2,1-f][1,2,4]triazine derivatives?

Advanced Synthesis
Transition metal catalysts (e.g., Cu, Pd) enhance regioselectivity and efficiency:

  • CuCl₂·2H₂O : Optimal for one-pot synthesis due to its redox activity and compatibility with DMSO as a polar aprotic solvent .
  • Palladium-mediated cross-coupling : Used in functionalizing brominated intermediates (e.g., 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine) to introduce aryl or heteroaryl groups .
  • Catalyst screening : Evaluate ligand effects (e.g., phosphine ligands for Pd) and solvent systems (DMF, toluene) to improve reaction rates and yields .

What therapeutic targets are associated with this compound derivatives?

Basic Biological Activity
These derivatives target:

  • Viral polymerases : Anti-norovirus and SARS-CoV-2 activity via RdRp inhibition (e.g., remdesivir) .
  • Kinases : EGFR, HER2, VEGFR-2, and ALK inhibition for anticancer applications .
  • Cellular proliferation pathways : Dual c-Met/VEGFR-2 inhibition in colon cancer models .

How should researchers address contradictory structure-activity relationship (SAR) data in antiviral derivatives?

Advanced SAR Analysis
Contradictions arise due to:

  • Core dependency : Antiviral activity primarily relies on the triazine core rather than substituents. For example, derivatives 15c and 17d showed similar efficacy despite differing substituent positions .
  • Functionalization strategies : Prioritize modifying the C-2 and C-4 positions with electron-withdrawing groups (e.g., halogens) to enhance binding affinity .
  • Docking studies : Use molecular dynamics to assess interactions with viral polymerases, resolving discrepancies between in vitro and cellular assays .

What analytical methods are critical for characterizing pyrrolo[2,1-f][1,2,4]triazine derivatives?

Q. Basic Characterization

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation .
  • HPLC-MS : Purity assessment and detection of byproducts from multistep syntheses .
  • X-ray crystallography : Resolve ambiguous structures, especially for kinase-inhibitor complexes (e.g., AAK1-bound derivatives) .

How to design molecular docking studies for triazine-based kinase inhibitors?

Q. Advanced Methodology

  • Target selection : Focus on kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR-2) .
  • Water-bridging interactions : Optimize H-bonding with residues like Glu90 in AAK1 to improve potency .
  • Validation : Compare docking scores (e.g., Glide SP) with biochemical IC₅₀ values to refine predictive models .

What continuous-flow strategies improve scalability of triazine synthesis?

Q. Advanced Process Chemistry

  • Modular flow reactors : Enable sequential N-amination, cyclization, and bromination steps with minimal intermediate isolation .
  • Residence time optimization : Adjust flow rates to control exothermic reactions (e.g., POCl₃-mediated deoxygenation) .

How are pyrrolo[2,1-f][1,2,4]triazine derivatives optimized as kinase inhibitors?

Q. Advanced Drug Design

  • Bioisosteric replacement : Substitute quinazoline scaffolds with triazine cores to reduce off-target effects .
  • Selectivity profiling : Screen against kinase panels (e.g., Bamborough kinome assay) to identify dual inhibitors (e.g., EGFR/HER2) .

What safety protocols are recommended for handling triazine intermediates?

Q. Basic Safety

  • PPE : Use P95 respirators and nitrile gloves to avoid inhalation/contact with intermediates like 7-bromo derivatives .
  • Waste disposal : Neutralize acidic byproducts (e.g., POCl₃) before aqueous disposal .

How to resolve contradictory bioactivity data in preclinical studies?

Q. Advanced Data Analysis

  • Meta-analysis : Compare datasets across cell lines (e.g., human vs. murine norovirus models) to identify species-specific effects .
  • Dose-response profiling : Use Hill slope analysis to distinguish between efficacy and cytotoxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.